4-(4-tosylbutanoyl)-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
4-(4-tosylbutanoyl)-3,4-dihydroquinoxalin-2(1H)-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-tosylbutanoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-tosylbutanoyl chloride with a suitable amine to form the corresponding amide. This intermediate is then cyclized under specific conditions to yield the final dihydroquinoxalinone product. The reaction conditions often include the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
4-(4-tosylbutanoyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The tosyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can lead to the formation of reduced quinoxalinone compounds.
Scientific Research Applications
4-(4-tosylbutanoyl)-3,4-dihydroquinoxalin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(4-tosylbutanoyl)-3,4-dihydroquinoxalin-2(1H)-one exerts its effects involves interactions with specific molecular targets. The tosyl group and dihydroquinoxalinone core play crucial roles in binding to these targets, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-tosylbutanoyl chloride: A precursor in the synthesis of 4-(4-tosylbutanoyl)-3,4-dihydroquinoxalin-2(1H)-one.
N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide: Another compound with a tosylbutanoyl group, used in diverse scientific research.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its dihydroquinoxalinone core is particularly significant in biological and chemical research, offering distinct advantages over similar compounds.
Properties
IUPAC Name |
4-[4-(4-methylphenyl)sulfonylbutanoyl]-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-14-8-10-15(11-9-14)26(24,25)12-4-7-19(23)21-13-18(22)20-16-5-2-3-6-17(16)21/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKMFIDNTFMNJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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